3-[2-(Adamantan-1-YL)acetyl]-1-(2-methyl-4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)thiourea
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Overview
Description
3-[2-(Adamantan-1-YL)acetyl]-1-(2-methyl-4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)thiourea is a complex organic compound that features a unique combination of adamantane, oxazolo[4,5-B]pyridine, and thiourea moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Adamantan-1-YL)acetyl]-1-(2-methyl-4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)thiourea typically involves multiple steps:
Formation of Adamantane Derivative: The adamantane moiety is often introduced through a Friedel-Crafts acylation reaction, where adamantane is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Oxazolo[4,5-B]pyridine Synthesis: The oxazolo[4,5-B]pyridine ring system can be synthesized via a cyclization reaction involving a pyridine derivative and an appropriate oxazole precursor.
Thiourea Formation: The final step involves the reaction of the adamantane and oxazolo[4,5-B]pyridine intermediates with thiourea under mild conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Adamantan-1-YL)acetyl]-1-(2-methyl-4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea moiety can yield sulfonyl derivatives, while reduction can produce amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The adamantane moiety imparts rigidity and stability, making the compound useful in the design of novel materials with specific mechanical or thermal properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 3-[2-(Adamantan-1-YL)acetyl]-1-(2-methyl-4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)thiourea involves its interaction with specific molecular targets. The adamantane moiety can enhance membrane permeability, allowing the compound to reach intracellular targets. The oxazolo[4,5-B]pyridine and thiourea groups can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Adamantane Derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.
Oxazole Derivatives: Compounds such as oxaprozin, which is used as an anti-inflammatory drug.
Thiourea Derivatives: Compounds like methimazole, which is used in the treatment of hyperthyroidism.
Uniqueness
3-[2-(Adamantan-1-YL)acetyl]-1-(2-methyl-4-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)thiourea is unique due to its combination of three distinct functional groups, each contributing to its overall properties and potential applications. This combination is not commonly found in other compounds, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C26H28N4O2S |
---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
2-(1-adamantyl)-N-[[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]acetamide |
InChI |
InChI=1S/C26H28N4O2S/c1-15-7-19(24-30-23-21(32-24)3-2-6-27-23)4-5-20(15)28-25(33)29-22(31)14-26-11-16-8-17(12-26)10-18(9-16)13-26/h2-7,16-18H,8-14H2,1H3,(H2,28,29,31,33) |
InChI Key |
ZTTAZXSMERWJCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=S)NC(=O)CC45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
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